![molecular formula C18H12ClFN4O3S B2646587 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide CAS No. 450343-13-2](/img/structure/B2646587.png)
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, which this compound is, are known to play an important role in medicinal chemistry due to their broad range of chemical and biological properties . They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, HR-MS, 1D and 2D NMR analysis . These techniques are commonly used to confirm the structure of synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be studied using techniques such as 1H NMR, 13C NMR, and GC-MS . These techniques allow for the characterization of products and side products .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as melting point (mp), 1HNMR, 13CNMR, and HRMS . These techniques are commonly used to confirm the properties of synthesized compounds .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
A study explored the anti-cancer activity of various synthesized compounds, including those similar in structure to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide. The compounds demonstrated significant anti-cancer properties against lung, breast, and CNS cancer cell lines at low concentrations, comparable to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).
Synthesis Pathways
The synthesis processes and pathways involving compounds structurally related to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide have been extensively studied. For instance, research outlined the synthesis of chlorantraniliprole, starting with 3-Methyl-2-nitrobenzoic acid and undergoing a series of chemical reactions to yield key intermediates and the target product (Yi-fen et al., 2010).
Building Blocks for Heterocyclic Scaffolds
The compound 4-Chloro-2-fluoro-5-nitrobenzoic acid, which shares certain functional groups with 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, has been recognized as a multireactive building block in heterocyclic oriented synthesis. It facilitates the preparation of various nitrogenous heterocycles, crucial in drug discovery (Křupková et al., 2013).
Anti-Inflammatory and Analgesic Activities
Derivatives of imidazolyl acetic acid, which share structural similarities with the compound , have been synthesized and tested for anti-inflammatory and analgesic activities. These compounds exhibited significant anti-inflammatory effects and analgesic properties, indicating potential therapeutic applications (Khalifa & Abdelbaky, 2008).
Antimicrobial Properties
Research on fluorobenzamides containing thiazole and thiazolidine, structurally akin to 5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide, demonstrated promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was crucial for enhancing the antimicrobial efficacy of these compounds (Desai et al., 2013).
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3S/c19-10-1-6-16(24(26)27)13(7-10)18(25)21-17-14-8-28-9-15(14)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXRAXRTXAIRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.